1-(4-Phenylmethoxyphenyl)ethyl octanoate

Description

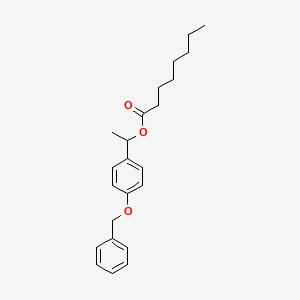

1-(4-Phenylmethoxyphenyl)ethyl octanoate is a synthetic ester featuring a complex aromatic backbone. Its structure combines an octanoate (C8) fatty acid chain esterified to a phenethyl alcohol derivative substituted with a 4-phenylmethoxy group. This compound is structurally distinct from simpler esters like ethyl octanoate due to its bulky aromatic substituents, which likely influence its physicochemical properties, such as solubility, volatility, and interactions with other molecules.

Properties

Molecular Formula |

C23H30O3 |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

1-(4-phenylmethoxyphenyl)ethyl octanoate |

InChI |

InChI=1S/C23H30O3/c1-3-4-5-6-10-13-23(24)26-19(2)21-14-16-22(17-15-21)25-18-20-11-8-7-9-12-20/h7-9,11-12,14-17,19H,3-6,10,13,18H2,1-2H3 |

InChI Key |

ZTKKHBHTSNPMQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OC(C)C1=CC=C(C=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Esterification Reaction

The most common and widely used method for synthesizing this compound is the esterification of 2-(4-phenylmethoxyphenyl)ethanol with octanoic acid. This reaction typically requires an acid catalyst and involves the condensation of the alcohol and the carboxylic acid with the elimination of water.

$$

\text{2-(4-Phenylmethoxyphenyl)ethanol} + \text{Octanoic acid} \xrightarrow[\text{Heat}]{\text{Acid catalyst}} \text{this compound} + H_2O

$$

- Sulfuric acid (H₂SO₄)

- p-Toluenesulfonic acid (p-TsOH)

- Other strong acid catalysts

- Heating under reflux to facilitate water removal and drive the equilibrium toward ester formation.

- Use of a Dean-Stark apparatus or azeotropic distillation to remove water continuously.

- Reaction times typically range from several hours to overnight depending on scale and catalyst.

Use of Acid Derivatives (Acid Chlorides or Anhydrides)

An alternative preparation method involves the reaction of 2-(4-phenylmethoxyphenyl)ethanol with octanoyl chloride or octanoic anhydride, which are more reactive derivatives of octanoic acid.

$$

\text{2-(4-Phenylmethoxyphenyl)ethanol} + \text{Octanoyl chloride} \rightarrow \text{this compound} + HCl

$$

- Faster reaction rates due to higher reactivity of acyl chlorides.

- Typically performed at lower temperatures.

- Requires a base such as pyridine or triethylamine to neutralize the HCl formed.

- Handling of corrosive acid chlorides.

- Generation of acidic byproducts requiring careful workup.

Enzymatic Esterification

Enzymatic methods using lipases have been explored for ester synthesis, offering milder conditions and higher selectivity.

- Lipase-catalyzed esterification of 2-(4-phenylmethoxyphenyl)ethanol with octanoic acid in organic solvents or solvent-free systems.

- Advantages include mild temperature, environmentally friendly conditions, and fewer side reactions.

- Limitations include longer reaction times and potential enzyme cost.

Summary Table of Preparation Methods

| Method | Reactants | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-catalyzed esterification | 2-(4-Phenylmethoxyphenyl)ethanol + Octanoic acid | Sulfuric acid, reflux, water removal | Simple, cost-effective | Requires strong acid, longer time |

| Acyl chloride method | 2-(4-Phenylmethoxyphenyl)ethanol + Octanoyl chloride | Base (pyridine), room temp or mild heat | Fast, high yield | Handling corrosive reagents |

| Enzymatic esterification | 2-(4-Phenylmethoxyphenyl)ethanol + Octanoic acid | Lipase, mild temp, organic solvent | Mild conditions, selective | Longer reaction, enzyme cost |

Analytical and Characterization Techniques

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the ester linkage and aromatic structure.

- Infrared (IR) Spectroscopy: Identification of ester carbonyl stretch (~1735 cm⁻¹).

- Mass Spectrometry (MS): Molecular weight confirmation.

- Gas Chromatography-Mass Spectrometry (GC-MS): Purity and composition analysis.

- Melting Point and Boiling Point Determination: Physical property confirmation.

Research Findings and Data

Reaction Yields and Purity

- Acid-catalyzed esterification typically yields 70-85% of the ester after purification.

- Acyl chloride methods can achieve yields above 90% with shorter reaction times.

- Enzymatic methods vary widely but can achieve comparable yields under optimized conditions.

Reaction Kinetics and Optimization

- Removal of water is critical to drive the esterification equilibrium forward.

- Using molecular sieves or Dean-Stark traps increases yield.

- Temperature optimization balances reaction rate and side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxyphenylethyl octanoate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: 4-Benzyloxyphenylethyl alcohol.

Substitution: Various substituted phenylethyl octanoates.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

Industry: Utilized in the formulation of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-benzyloxyphenylethyl octanoate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to specific receptors or enzymes. The ester group can undergo hydrolysis to release the active phenylethyl alcohol, which can then exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The compound’s primary structural analogs include ethyl octanoate, ethyl hexanoate, and ethyl decanoate, which share the ester functional group but lack aromatic substitutions. Key differences are summarized in Table 1.

Table 1: Structural and Functional Comparison of Selected Esters

*Calculated based on standard atomic weights.

Volatility and Flavor Interactions

- Ethyl octanoate is a volatile ester contributing to fruity and coconut aromas in wines, ciders, and kefir . Its volatility is reduced by polyphenols like epicatechin and phlorizin due to hydrophobic interactions .

- This compound, with its bulky aromatic groups, is expected to exhibit lower volatility compared to ethyl octanoate. Similar effects are observed in esters interacting with polyphenols, where larger molecular structures decrease headspace concentration .

Thermophysical Properties

- Ethyl octanoate’s thermal conductivity and viscosity have been modeled for biodiesel applications . Its binary mixtures with alcohols (e.g., isobutanol) show predictable viscosity trends .

- The bulky structure of this compound would likely increase viscosity and reduce thermal conductivity compared to simpler esters, similar to methyl myristate or ethyl laurate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.